molecular formula C20H21N3O6S2 B277237 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B277237
M. Wt: 463.5 g/mol
InChI Key: ZRRQVKSYULCKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has shown promising results in various scientific research applications, including as a potential anticancer agent. Studies have shown that 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a specific protein known as Bcl-2. Additionally, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X involves its interaction with specific proteins and enzymes in the body. Specifically, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been shown to inhibit the activity of Bcl-2, a protein that plays a role in regulating cell death. By inhibiting the activity of Bcl-2, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X can induce apoptosis in cancer cells. Additionally, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting the aggregation of amyloid-beta peptides. Additionally, studies have shown that 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X can modulate the activity of specific enzymes in the body, including protein kinases and proteases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, the synthesis method for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been optimized to minimize impurities and ensure consistency. However, one limitation of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X in lab experiments is that it may not be suitable for certain applications due to its specific mechanism of action and biochemical effects.

Future Directions

There are several potential future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X. One area of interest is further investigating its potential as a treatment for Alzheimer's disease, as well as exploring its potential as a treatment for other neurodegenerative diseases. Additionally, research could focus on developing new derivatives of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X with improved efficacy and reduced toxicity. Finally, studies could investigate the potential of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X as a treatment for other types of cancer beyond those that have already been studied.

Synthesis Methods

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X is synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride to produce 2-(chloromethyl)benzothiazole. The resulting compound is then reacted with 4-(piperidin-1-ylsulfonyl)aniline to yield 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X. The synthesis method for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide X has been optimized to produce high yields and purity.

properties

Molecular Formula

C20H21N3O6S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H21N3O6S2/c24-19(14-23-20(25)17-6-2-3-7-18(17)31(23,28)29)21-15-8-10-16(11-9-15)30(26,27)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,24)

InChI Key

ZRRQVKSYULCKOB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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